molecular formula C11H17NO4 B592327 Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate CAS No. 942425-69-6

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

Cat. No. B592327
M. Wt: 227.26
InChI Key: RBIJPKRRQHYYFP-UHFFFAOYSA-N
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Patent
US09233977B2

Procedure details

The tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate from Step 1 (5.19 g, 15.76 mmol) was dissolved in ethyl acetate (60.6 ml), heated to reflux (77° C.) and stirred for 3 hrs, then cooled to room temperature. The solvent was evaporated under vacuum to afford the title compound as a yellow solid: 1H NMR (400 MHz, CDCl3) 4.29 (dd, J=14.0, 5.0 Hz, 1H), 3.53 (m, 3H), 2.59 (m, 114), 1.56 (s, 9H), 1.20 (d, J=7.1 Hz, 3H).
Name
tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
60.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][CH2:8][CH:9]([CH3:22])[C:10]([CH:12]1C(=O)OC(C)(C)[O:14][C:13]1=O)=[O:11])([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C>[CH3:22][CH:9]1[CH2:8][N:7]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:23])[C:13](=[O:14])[CH2:12][C:10]1=[O:11]

Inputs

Step One
Name
tert-butyl[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-methyl-3-oxopropyl]carbamate
Quantity
5.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(C(=O)C1C(OC(OC1=O)(C)C)=O)C)=O
Name
Quantity
60.6 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1C(CC(N(C1)C(=O)OC(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.